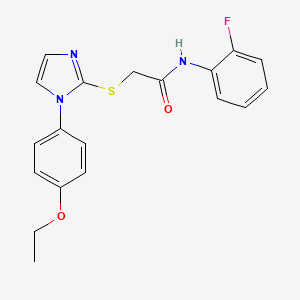
1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BSO, is a synthetic compound that has been studied for its potential therapeutic applications. BSO is a thiol-based compound that has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Antibacterial Properties
- 2-thiobarbituric acid derivatives have been synthesized and evaluated for their antibacterial properties. Compounds like 1-methyl-3-arylpropane-1,3-diones, when coupled with diazotised simple and sulphonamide bases, showed significant activity against bacteria like S. aureus and E. coli (Nigam, Saharia, & Sharma, 1982).
Spectral Data and Structural Analysis
- Studies on compounds like 2-Diazo-4-cyclopentene-1,3-dione and 2-Diazo-4,6-cycloheptadiene-1,3-dione, which are structurally related to 2-thiobarbituric acid, provide insights into the resonance contribution of canonical forms in these molecules (Oda, Kasai, & Kitahara, 1977).
Complexes with Li(I) and Na(I)
- The Li(I) and Na(I) salts of 2-thiobarbituric acid have been studied, revealing details about their structural properties and how they form complexes. These structures contribute to the understanding of coordination chemistry and molecular interactions (Golovnev & Molokeev, 2013).
Anticoagulant Potential
- Indane-1,3-dione derivatives, related to 2-thiobarbituric acid, have been synthesized and evaluated for their anticoagulant activity. This research has implications for developing new therapeutic agents (Mitka, Kowalski, Pawelec, & Majka, 2009).
Vibrational Spectroscopy and Molecular Structure
- The molecular structure and spectroscopic characteristics of compounds like 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione have been investigated using various spectroscopic techniques and quantum chemical calculations, providing valuable data for material science and molecular physics (Paulraj & Muthu, 2013).
Novel Anticancer Agents
- Research on small-molecule inhibitors targeting RNA demethylases, such as ALKBH5, has identified compounds related to 2-thiobarbituric acid. These studies are significant for developing new anticancer strategies (Selberg, Seli, Kankuri, & Karelson, 2021).
properties
IUPAC Name |
1-(2-methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h5H,3-4H2,1-2H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGAVEGIJYAIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
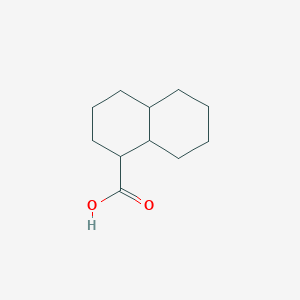
![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)

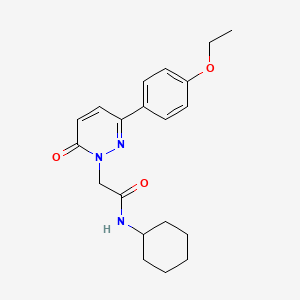

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)
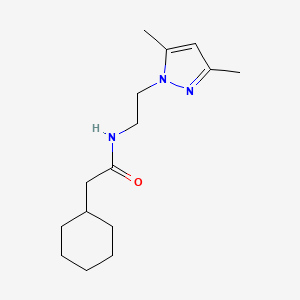
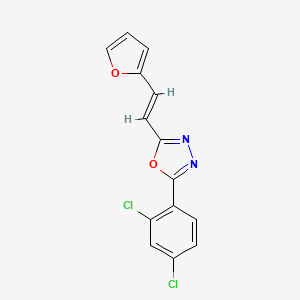
![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)
![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)
